molecular formula C15H12N4O B2717507 N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide CAS No. 2411227-68-2

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide

Cat. No. B2717507
CAS RN: 2411227-68-2
M. Wt: 264.288
InChI Key: JWVXAFZLEZJPGD-UHFFFAOYSA-N
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Description

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide, commonly known as CNB-001, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. CNB-001 is a derivative of curcumin, a natural compound found in turmeric, which has been shown to have neuroprotective properties. The synthesis method of CNB-001 involves the reaction of curcumin with acetylacetone and ammonium acetate, followed by further reactions to obtain the final product.

Mechanism of Action

The exact mechanism of action of CNB-001 is not fully understood, but it is believed to involve multiple pathways. CNB-001 has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. CNB-001 has also been shown to modulate the activity of various enzymes and receptors involved in neuroinflammation, such as COX-2, iNOS, and TNF-α. CNB-001 has also been shown to inhibit the formation of beta-amyloid plaques, which are associated with Alzheimer's disease.
Biochemical and Physiological Effects:
CNB-001 has been shown to have various biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and neurodegeneration. CNB-001 has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and glutathione peroxidase, while reducing the levels of reactive oxygen species. CNB-001 has also been shown to reduce the levels of pro-inflammatory cytokines, such as IL-1β and TNF-α, while increasing the levels of anti-inflammatory cytokines, such as IL-10. CNB-001 has also been shown to improve cognitive function and reduce neuronal damage in various animal models of neurological disorders.

Advantages and Limitations for Lab Experiments

CNB-001 has several advantages for lab experiments, including its high purity and stability, which make it suitable for further research and development. CNB-001 is also relatively easy to synthesize, which makes it accessible to researchers. However, CNB-001 has some limitations, including its low solubility in water, which can limit its bioavailability and efficacy. CNB-001 also has some toxicity concerns, which need to be addressed in further studies.

Future Directions

There are several future directions for the research and development of CNB-001. One direction is to further elucidate the exact mechanism of action of CNB-001, which can help optimize its therapeutic potential. Another direction is to investigate the efficacy of CNB-001 in various animal models of neurological disorders, as well as in clinical trials. Further studies are also needed to address the toxicity concerns of CNB-001 and to optimize its pharmacokinetics and bioavailability. Overall, CNB-001 shows great promise as a potential therapeutic agent for various neurological disorders, and further research is needed to fully realize its potential.

Synthesis Methods

The synthesis of CNB-001 involves the reaction of curcumin with acetylacetone and ammonium acetate in the presence of a catalyst. The reaction leads to the formation of a pyrazole ring, which is then further modified to obtain the final product. The synthesis method has been optimized to obtain high yields and purity of CNB-001, making it suitable for further research and development.

Scientific Research Applications

CNB-001 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, traumatic brain injury, and stroke. CNB-001 has been shown to have neuroprotective properties, which can help prevent neuronal damage and improve cognitive function. CNB-001 has also been shown to have anti-inflammatory and antioxidant properties, which can help reduce inflammation and oxidative stress, both of which are associated with neurodegeneration.

properties

IUPAC Name

N-[cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O/c1-2-6-15(20)18-14(9-16)12-10-17-19(11-12)13-7-4-3-5-8-13/h3-5,7-8,10-11,14H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWVXAFZLEZJPGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC(C#N)C1=CN(N=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[Cyano-(1-phenylpyrazol-4-yl)methyl]but-2-ynamide

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